N-(2-chloro-4-methylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide
Description
Historical Development of Dihydrofuro[3,4-d]pyrimidine Research
The exploration of dihydrofuro[3,4-d]pyrimidine derivatives began in earnest during the late 20th century, driven by the need for novel heterocyclic scaffolds in medicinal chemistry. Early work focused on modifying pyrimidine cores to enhance bioactivity, with seminal studies in the 1990s demonstrating the potential of fused furan-pyrimidine systems as kinase inhibitors. The discovery of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the 2000s, such as etravirine and rilpivirine, catalyzed systematic investigations into dihydrofuro[3,4-d]pyrimidines. Key milestones include:
Table 1: Historical Milestones in Dihydrofuro[3,4-d]Pyrimidine Research
The compound N-(2-chloro-4-methylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide represents an advanced iteration of these efforts, incorporating structural features from multiple generations of optimization.
Significance in Medicinal Chemistry and Drug Discovery
Dihydrofuro[3,4-d]pyrimidines occupy a critical niche due to their unique three-dimensional architecture, which enables:
- Preorganization for target binding : The fused furan ring induces torsional strain that mimics transition-state geometries in enzymatic targets.
- Enhanced solubility : Compared to purely aromatic scaffolds, the dihydrofuro moiety reduces crystal lattice energy through disrupted π-π stacking.
- Dual hydrogen-bonding capacity : The oxygen atom in the furan ring serves as a hydrogen bond acceptor, while the pyrimidine N1 acts as a donor.
In the specific case of the subject compound, the 2-chloro-4-methylphenyl acetamide substituent introduces steric bulk that improves binding pocket occupancy in viral reverse transcriptases, while the p-tolyl group at position 4 enhances metabolic stability.
Positioning within Heterocyclic Chemistry Research
As a fused bicyclic system, dihydrofuro[3,4-d]pyrimidines exemplify three key trends in modern heterocyclic chemistry:
- Scaffold hybridization : Merging furan (oxygen heterocycle) with pyrimidine (nitrogen heterocycle) creates new electronic environments. Computational studies show a 12.7° dihedral angle between the fused rings, inducing partial conjugation while maintaining planarity for target engagement.
- Stereoelectronic tuning : The saturated C5-C6 bond in the dihydrofuro moiety reduces aromaticity compared to fully unsaturated analogs, lowering LogP by 0.3–0.5 units.
- Synthetic versatility : Late-stage functionalization at positions 1, 4, and 7 enables rapid generation of analogs, as demonstrated in the synthesis of over 50 derivatives in recent studies.
Conceptual Research Framework
The design rationale for This compound follows a multi-parametric optimization strategy:
- Scaffold hopping : Replacement of thiophene[3,2-d]pyrimidine cores with dihydrofuro[3,4-d]pyrimidine improved aqueous solubility (from 3.2 μg/mL to 18.7 μg/mL).
- Synthonic engineering : The acetamide linker at position 1 was optimized for:
- Resistance mitigation : Molecular dynamics simulations predict the p-tolyl substituent at position 4 creates van der Waals contacts with Leu234 and Val106 in HIV-1 RT, compensating for common mutation-induced steric clashes.
Current Research Landscape
Recent advances (2020–2025) have expanded the therapeutic scope of dihydrofuro[3,4-d]pyrimidines:
Table 2: Recent Developments in Dihydrofuro[3,4-d]Pyrimidine Applications
The subject compound emerges from this landscape as a multimodal agent, with crystallographic data showing simultaneous engagement of the NNRTI pocket and allosteric sites in preliminary targets. Ongoing structure-activity relationship (SAR) studies focus on optimizing the acetamide side chain for blood-brain barrier penetration, leveraging the chloro-methyl substitution pattern to balance lipophilicity and polar surface area.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-12-3-6-14(7-4-12)20-19-17(11-30-21(19)28)26(22(29)25-20)10-18(27)24-16-8-5-13(2)9-15(16)23/h3-9,20H,10-11H2,1-2H3,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVZYDUWKSHCKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=C(C=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests it may exhibit various biological activities due to the presence of multiple functional groups that can interact with biological targets.
- Molecular Formula : CHClNO
- Molecular Weight : 425.9 g/mol
- CAS Number : 1251552-26-7
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 425.9 g/mol |
| CAS Number | 1251552-26-7 |
Biological Activity Overview
Research indicates that compounds structurally related to this compound exhibit a range of biological activities:
- Antitumor Activity : Similar pyrimidine derivatives have shown significant cytotoxicity against various cancer cell lines, including HeLa cells. The IC50 values for related compounds range from 257 to 278 µM in antimicrobial assays .
- Antimicrobial Properties : Compounds with furo[3,4-d]pyrimidine scaffolds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial growth through interference with metabolic pathways .
- Antioxidant Effects : These compounds are also noted for their antioxidant properties, which contribute to their potential in preventing oxidative stress-related diseases .
Case Studies
Several studies have investigated the biological efficacy of similar compounds:
- Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives and found that certain modifications led to enhanced antitumor activity in vitro. The study highlighted the importance of structural variations in optimizing biological activity .
- Antimicrobial Evaluation : Another research effort focused on a group of furo-pyrimidine derivatives and assessed their antimicrobial properties against various pathogens. Results indicated that specific substitutions significantly improved efficacy against resistant strains of bacteria .
The biological activity of this compound can be attributed to its ability to interact with key enzymes and receptors involved in disease processes:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : Some studies suggest that these compounds may modulate receptor activity involved in inflammatory responses and cell signaling pathways.
Comparison with Similar Compounds
Target Compound:
- Core structure : Furo[3,4-d]pyrimidin-2,5-dione.
- Key features : Oxygen atom in the fused furan ring, 2,5-dioxo groups, and p-tolyl substituent.
- The 2,5-dioxo groups may enhance hydrogen-bonding interactions with biological targets .
Analog 1 ():
- Structure: Thieno[3,2-d]pyrimidin-4-one.
- Key features : Sulfur atom in the fused thiophene ring, 4-oxo group, and phenyl substituent.
- The single oxo group reduces hydrogen-bonding capacity compared to the target compound .
Analog 2 ():
- Structure: Thieno[3,2-d]pyrimidin-4-one with a thioether linkage.
- Key features : Sulfur atoms in both the thiophene ring and thioether group, 4-fluoro substituent on the phenyl ring.
- Impact: The thioether group introduces additional steric bulk and redox sensitivity.
Substituent Effects
Target Compound:
Analog 3 ():
- Structure : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide.
- Key features : Dichlorophenyl group and thioether linkage.
- Impact : The dichloro substitution enhances electrophilicity and may improve binding to hydrophobic enzyme pockets. The thioether increases molecular weight (344.21 g/mol vs. ~409 g/mol for the target) and alters redox properties .
Physicochemical Properties
*Exact values depend on stereochemistry and substituent positions.
Research Implications
The structural nuances of the target compound—particularly its furopyrimidinone core and dioxo functionality—make it a candidate for selective enzyme inhibition (e.g., kinases or phosphodiesterases). Its reduced lipophilicity compared to thieno analogs may favor aqueous solubility, a critical factor in drug development. Further studies should explore its pharmacokinetics and binding affinity relative to analogs in and .
Q & A
Q. What synthetic routes are commonly employed for preparing this compound?
The compound is typically synthesized via condensation reactions between substituted pyrimidinone derivatives and α-chloroacetamides. For example, highlights the use of N-aryl-substituted α-chloroacetamides in reactions with heterocyclic cores under controlled conditions, yielding structurally similar acetamides. Key steps include maintaining stoichiometric ratios, optimizing solvent systems (e.g., DMF or THF), and purification via recrystallization .
Q. What analytical techniques are critical for confirming its molecular structure?
A combination of NMR (e.g., δ 12.50 ppm for NH protons, δ 7.82 ppm for aromatic protons), mass spectrometry (e.g., [M+H]+ at m/z 344.21), and elemental analysis (C, N, S content) is essential. provides a template for spectral interpretation, while emphasizes X-ray crystallography for unambiguous structural confirmation .
Q. How can researchers ensure purity during synthesis?
Purity is validated using HPLC (≥95% purity thresholds), TLC monitoring, and melting point determination (e.g., mp 230°C–232°C in ). Recrystallization from ethanol or acetonitrile is recommended for removing byproducts .
Advanced Research Questions
Q. How can discrepancies in NMR chemical shifts across studies be resolved?
Conflicting NMR data (e.g., NH proton shifts varying by ±0.5 ppm) may arise from solvent effects, concentration, or tautomerism. Researchers should cross-validate using deuterated solvents (DMSO-d6 or CDCl3), 2D NMR (COSY, HSQC), and computational predictions (DFT calculations). ’s NMR assignments provide a benchmark for comparative analysis .
Q. What strategies optimize reaction yields during scale-up?
Yield optimization (e.g., from 70% to 80% as in ) requires parameter tuning:
Q. How does the crystal structure inform reactivity studies?
X-ray crystallography (e.g., ) reveals bond angles, torsion angles, and hydrogen-bonding networks. For instance, planar furopyrimidine cores with dihedral angles <10° suggest conjugation stability, while acetamide side-chain flexibility may influence binding affinity in biological assays .
Q. What computational methods predict biological activity?
Molecular docking (AutoDock Vina) and QSAR models can assess interactions with target proteins (e.g., kinases or enzymes). ’s PubChem data provides a basis for generating pharmacophore models, while highlights proteomics applications for validating predicted activity .
Q. How is regioselectivity achieved in furo[3,4-d]pyrimidine core synthesis?
Regioselectivity is controlled via directing groups (e.g., methoxy or chloro substituents) and reaction conditions. demonstrates that electron-withdrawing groups on the phenyl ring direct nucleophilic attack to specific positions on the pyrimidine ring .
Data Contradiction Analysis
Q. How to address conflicting elemental analysis results (e.g., C% variability)?
Discrepancies in carbon content (e.g., 45.29% observed vs. 45.36% calculated in ) may stem from hygroscopic impurities or incomplete combustion. Reanalysis via CHNS-O microanalysis with internal standards (e.g., sulfanilamide) is recommended .
Q. What experimental designs resolve conflicting biological activity reports?
Reproducibility issues in bioactivity assays (e.g., IC50 variations) require standardized protocols:
- Dose-response curves : Triplicate measurements with positive/negative controls.
- Cell lines : Use authenticated lines (e.g., HEK293 or HeLa) from ATCC.
- Statistical rigor : ANOVA or Student’s t-test for significance (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
